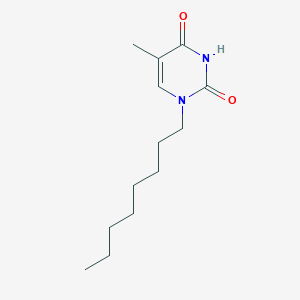

1-Octylthymine

Description

1-Octylthymine is a thymine derivative modified with an octyl chain at the N1 position. Thymine, a pyrimidine nucleobase, is functionalized here to enhance lipophilicity, making it suitable for applications in supramolecular chemistry and nucleic acid analog research. The compound is synthesized via alkylation of thymine with 1-bromooctane, yielding an 80% purified product through column chromatography using hexane/ethyl acetate (80:20) . Its structure has been confirmed via X-ray diffraction, and it forms co-crystals with 9-octyladenine (1:1 ratio) in dimethyl sulfoxide (DMSO), demonstrating strong hydrogen-bonding interactions .

Propriétés

Numéro CAS |

54565-90-1 |

|---|---|

Formule moléculaire |

C13H22N2O2 |

Poids moléculaire |

238.33 g/mol |

Nom IUPAC |

5-methyl-1-octylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17) |

Clé InChI |

ZZIRNSWKIIZQSN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCN1C=C(C(=O)NC1=O)C |

Origine du produit |

United States |

Méthodes De Préparation

1-Octylthymine can be synthesized through several methods, including:

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

1-Octylthymine has several applications in scientific research:

Supramolecular Chemistry: It is used in the study of hydrogen bonding interactions and the assembly of supramolecular structures.

Polymer Chemistry:

Photochemistry: The photoreactive properties of this compound make it useful in the study of photodimerization and other photochemical processes.

Mécanisme D'action

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

Comparaison Avec Des Composés Similaires

Key Observations:

Hydrogen-Bonding vs. Hydrophobicity: this compound retains thymine's hydrogen-bonding capacity via its pyrimidine ring, enabling co-crystallization with complementary bases like 9-octyladenine . This contrasts with 1-octylamine, which lacks hydrogen-bonding motifs and interacts primarily via van der Waals forces . The octyl chain in this compound enhances lipophilicity compared to unmodified thymine, similar to 1-octylamine. However, the polar pyrimidine ring reduces solubility in nonpolar solvents relative to pure alkylamines .

Synthetic Efficiency :

- This compound (80% yield) and 9-octyladenine (85% yield) demonstrate comparable synthetic efficiency, reflecting robust alkylation protocols for nucleobases .

Thermodynamic Stability: Co-crystals of this compound and 9-octyladenine exhibit high stability due to Watson-Crick-like hydrogen bonding, a feature absent in non-nucleobase analogs like octanoic acid-dioctylamine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.